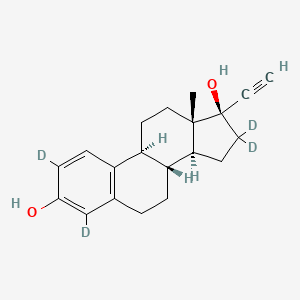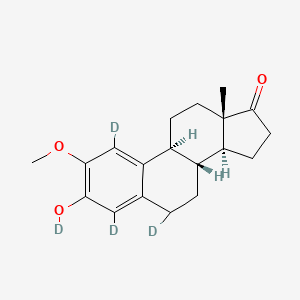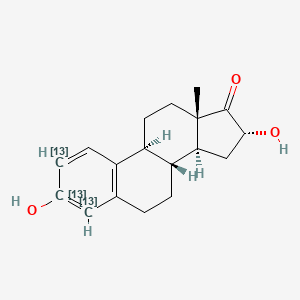
R-106583-d3 (Prasugrel Metabolite)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
R-106583-d3, also known as Prasugrel Metabolite, is a stable isotope-labeled compound derived from Prasugrel. Prasugrel is a thienopyridine class antiplatelet agent that inhibits platelet activation and aggregation by irreversibly binding to the P2Y12 receptor on platelets. This compound is primarily used in scientific research to study the pharmacokinetics and metabolism of Prasugrel .
作用机制
- By inhibiting ADP-mediated platelet activation, R-106583-d3 plays a crucial role in reducing thrombotic cardiovascular events .
Target of Action
Mode of Action
Pharmacokinetics
生化分析
Biochemical Properties
R-106583-d3 (Prasugrel Metabolite) functions as a platelet inhibitor by interacting with the P2Y12 receptor on platelets. This interaction prevents adenosine diphosphate (ADP) from binding to the receptor, thereby inhibiting platelet activation and aggregation. The compound is metabolized in vivo to form the active metabolite, which specifically and irreversibly antagonizes the P2Y12 class of ADP receptors . The enzymes involved in this metabolic process include cytochrome P450 enzymes such as CYP3A4, CYP2B6, CYP2C9, and CYP2C19 .
Cellular Effects
R-106583-d3 (Prasugrel Metabolite) has significant effects on various cell types, particularly platelets. By inhibiting the P2Y12 receptor, it prevents ADP-mediated platelet activation and aggregation, which is crucial for reducing thrombotic cardiovascular events . Additionally, studies have shown that R-106583-d3 does not increase cell proliferation in human tumor cell lines, indicating its lack of tumorigenic potential .
Molecular Mechanism
The molecular mechanism of R-106583-d3 (Prasugrel Metabolite) involves its conversion to the active metabolite R-138727, which binds irreversibly to the P2Y12 receptor on platelets . This binding inhibits ADP-induced platelet aggregation by preventing the activation of the G-protein-coupled receptor signaling pathway . The irreversible nature of this binding ensures prolonged inhibition of platelet function, which is beneficial for patients at risk of thrombotic events .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of R-106583-d3 (Prasugrel Metabolite) have been observed to be stable over time. The compound is rapidly hydrolyzed in vivo to form the inactive thiolactone R-95913, which is then converted to the active metabolite R-138727 by cytochrome P450 enzymes . The stability and degradation of R-106583-d3 have been studied extensively, and it has been found to maintain its efficacy in inhibiting platelet aggregation over extended periods .
Dosage Effects in Animal Models
In animal models, the effects of R-106583-d3 (Prasugrel Metabolite) vary with different dosages. Higher doses result in greater inhibition of platelet aggregation, while lower doses produce a less pronounced effect . Studies have shown that the compound is well-tolerated at therapeutic doses, but higher doses may lead to increased risk of bleeding . The threshold effects and toxicities observed in these studies provide valuable insights into the safe and effective use of R-106583-d3 in clinical settings .
Metabolic Pathways
R-106583-d3 (Prasugrel Metabolite) is involved in several metabolic pathways, primarily mediated by cytochrome P450 enzymes . The parent compound, Prasugrel, is rapidly hydrolyzed to form the inactive thiolactone R-95913, which is then metabolized to the active metabolite R-138727 . This metabolic pathway involves the enzymes CYP3A4, CYP2B6, CYP2C9, and CYP2C19, which play a crucial role in the formation of the active metabolite .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of R-106583-d3 involves the incorporation of deuterium atoms into the Prasugrel moleculeThe reaction conditions often involve the use of deuterated reagents and solvents to ensure the incorporation of deuterium atoms at the desired positions .
Industrial Production Methods: Industrial production of R-106583-d3 follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure the purity and isotopic labeling of the final product. The use of advanced chromatographic techniques is common to separate and purify the labeled compound from any unlabeled impurities .
化学反应分析
Types of Reactions: R-106583-d3 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different metabolites.
Reduction: Reduction reactions can modify the functional groups within the molecule.
Substitution: Substitution reactions can occur at specific positions, leading to the formation of new derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens and nucleophiles are used under controlled conditions to achieve substitution reactions.
Major Products Formed: The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of R-106583-d3. These products are often analyzed using techniques like mass spectrometry and nuclear magnetic resonance spectroscopy to determine their structure and purity .
科学研究应用
R-106583-d3 is widely used in scientific research, including:
Chemistry: It serves as a reference standard in analytical chemistry for the quantification of Prasugrel and its metabolites.
Biology: The compound is used in studies to understand the metabolic pathways and biological effects of Prasugrel.
Medicine: It aids in pharmacokinetic studies to determine the absorption, distribution, metabolism, and excretion of Prasugrel in the human body.
相似化合物的比较
Clopidogrel: Another thienopyridine class antiplatelet agent that also inhibits the P2Y12 receptor but has a different metabolic pathway.
Ticlopidine: An older thienopyridine antiplatelet agent with a similar mechanism of action but different pharmacokinetic properties.
Uniqueness of R-106583-d3: R-106583-d3 is unique due to its stable isotope labeling, which allows for precise tracking and quantification in pharmacokinetic studies. This feature makes it a valuable tool in research compared to its unlabeled counterparts .
属性
CAS 编号 |
1795133-28-6 |
|---|---|
分子式 |
C19H19FNO3SD3 |
分子量 |
366.47 |
纯度 |
> 95% |
数量 |
Milligrams-Grams |
相关CAS编号 |
916599-27-4 (unlabelled) |
同义词 |
2-[1-[2-Cyclopropyl-1-(2-fluorophenyl)-2-oxoethyl]-4-(methyl-d3-thio)-3-piperidinylidene]acetic Acid; R 106583-d3; Prasugrel Metabolite M5-d3 |
标签 |
Prasugrel Impurities |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![(8R,9S,13S,14S)-1,4,16,16-tetradeuterio-2,3-dihydroxy-13-methyl-6,7,8,9,11,12,14,15-octahydrocyclopenta[a]phenanthren-17-one](/img/structure/B602639.png)


![2-(15N)Azanyl-9-[(2R,4R,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-1H-purin-6-one](/img/structure/B602649.png)
